2,3-dichloro-N-(3,4-difluorophenyl)benzamide
Overview
Description
2,3-dichloro-N-(3,4-difluorophenyl)benzamide, also known as DCFB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have various biological activities.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(3,4-difluorophenyl)benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). These enzymes are involved in various biological processes, including inflammation and cancer progression.
Biochemical and Physiological Effects:
DCF has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCF has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
2,3-dichloro-N-(3,4-difluorophenyl)benzamide has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Additionally, 2,3-dichloro-N-(3,4-difluorophenyl)benzamide is relatively easy to synthesize, making it readily available for research studies. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research of 2,3-dichloro-N-(3,4-difluorophenyl)benzamide. One direction is the development of 2,3-dichloro-N-(3,4-difluorophenyl)benzamide derivatives with improved biological activity and reduced toxicity. Another direction is the study of 2,3-dichloro-N-(3,4-difluorophenyl)benzamide in combination with other drugs, to determine if it can enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 2,3-dichloro-N-(3,4-difluorophenyl)benzamide and its potential applications in various diseases.
Scientific Research Applications
DCF has been used in various scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used as a tool in the study of protein-protein interactions, as it can bind to specific sites on proteins and disrupt their function.
properties
IUPAC Name |
2,3-dichloro-N-(3,4-difluorophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F2NO/c14-9-3-1-2-8(12(9)15)13(19)18-7-4-5-10(16)11(17)6-7/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAXLQVWQMVMGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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